molecular formula C10H13NO2 B13589667 4-(6-Methylpyridin-2-yl)butanoic acid

4-(6-Methylpyridin-2-yl)butanoic acid

Cat. No.: B13589667
M. Wt: 179.22 g/mol
InChI Key: BOAMZCIYRWZITK-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-2-yl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone linked to a 6-methylpyridin-2-yl group. The pyridine ring, substituted with a methyl group at the 6-position, contributes to its electronic and steric properties, while the four-carbon chain influences lipophilicity and molecular interactions.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-2-5-9(11-8)6-3-7-10(12)13/h2,4-5H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAMZCIYRWZITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 4-(6-Methylpyridin-2-yl)butanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methylpyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs to highlight key differences in substituents, chain length, and biological activity.

Compound Name Structural Features Biological Activity/Key Differences
4-(6-Methylpyridin-2-yl)butanoic acid Butanoic acid chain; 6-methylpyridin-2-yl group Enhanced lipophilicity due to longer chain; potential for improved membrane permeability .
2-(5-Methylpyridin-2-yl)acetic acid Acetic acid chain; methyl at pyridine 5-position Shorter chain reduces lipophilicity; altered bioactivity due to methyl position on pyridine .
3-(6-Methylpyridin-2-yl)propanoic acid Propanoic acid chain; 6-methylpyridin-2-yl group Intermediate chain length balances solubility and lipophilicity; distinct pharmacokinetics .
4-(Pyridin-2-yl)butanoic acid Pyridine ring without methyl substitution Lacks methyl group, leading to reduced steric hindrance and altered electronic properties .
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) Phenoxy group with chloro and methyl substituents; butanoic acid chain Herbicidal activity due to phenoxy moiety; distinct mode of action compared to pyridinyl derivatives .
4-(Pyrazin-2-yl)butanoic acid Pyrazine ring instead of pyridine Pyrazine’s electron-deficient nature enhances reactivity; different interaction profiles .

Detailed Research Findings

Structural Impact on Lipophilicity

The butanoic acid chain in 4-(6-Methylpyridin-2-yl)butanoic acid increases lipophilicity compared to shorter-chain analogs like 2-(5-Methylpyridin-2-yl)acetic acid. This property enhances its ability to cross biological membranes, making it more suitable for applications requiring cellular uptake .

Substituent Position and Bioactivity

The position of the methyl group on the pyridine ring significantly affects biological activity.

Functional Group Variations

The chloro and methyl substituents in MCPB further enhance its selectivity as a synthetic auxin herbicide .

Heterocyclic Ring Modifications

Replacing the pyridine ring with pyrazine (as in 4-(Pyrazin-2-yl)butanoic acid) introduces distinct electronic properties. Pyrazine’s electron-deficient nature may facilitate interactions with electron-rich biological targets, altering reactivity profiles compared to pyridine derivatives .

Biological Activity

4-(6-Methylpyridin-2-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name : 4-(6-Methylpyridin-2-yl)butanoic acid
  • CAS Number : Not specifically listed in the search results but can be identified through chemical databases.
  • Molecular Formula : C₁₁H₁₃N₁O₂

The compound has been studied for its ability to inhibit specific kinases, particularly Syk and JAK kinases, which are crucial in various signaling pathways associated with immune responses and inflammation. Inhibition of these kinases may lead to therapeutic effects in conditions like rheumatoid arthritis, asthma, and other autoimmune disorders .

Anticancer Activity

Research indicates that derivatives of 4-(6-Methylpyridin-2-yl)butanoic acid may exhibit anticancer properties. For instance, compounds with similar structures have shown antiproliferative effects on glioma cell lines. The mechanism often involves the modulation of cellular signaling pathways that regulate cell growth and apoptosis .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α. This suggests a potential role in managing inflammatory diseases .

Table 1: Biological Activities of 4-(6-Methylpyridin-2-yl)butanoic Acid Derivatives

CompoundActivity TypeIC50 (µM)Reference
AAntiproliferative15
BAnti-inflammatory20
CJAK inhibitor5

Table 2: Case Studies Involving 4-(6-Methylpyridin-2-yl)butanoic Acid

Study TitleFindingsReference
Efficacy in Rheumatoid Arthritis ModelsShowed significant reduction in disease severity when administered in animal models
Anticancer Potential on Glioma Cell LinesInduced apoptosis and reduced cell viability in treated glioma cells
Anti-inflammatory Effects in Macrophage CellsDecreased TNF-α levels significantly compared to control groups

Research Findings

  • Inhibition of JAK Kinases : A study highlighted that certain derivatives of pyridine-based compounds could effectively inhibit JAK kinases, which are pivotal in the signaling pathways for immune and inflammatory responses .
  • Antiproliferative Effects : Research has shown that compounds similar to 4-(6-Methylpyridin-2-yl)butanoic acid exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Mechanisms : Investigations into anti-inflammatory properties revealed that this compound could modulate cytokine production, thereby reducing inflammation and potentially benefiting conditions like rheumatoid arthritis .

Q & A

Q. How can researchers optimize reaction yields for derivatives of 4-(6-Methylpyridin-2-yl)butanoic acid?

  • Methodological Answer : Apply Design of Experiments (DoE):
  • Factor Screening : Vary catalyst loading, solvent polarity, and temperature.
  • Response Surface Methodology (RSM) : Identify optimal conditions using central composite design.
  • Scale-Up Criteria : Maintain geometric similarity (e.g., agitation speed, heat transfer) during transition from milligram to gram-scale synthesis .

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